molecular formula C18H18BrN3O4S2 B2958390 (Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-79-1

(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2958390
CAS No.: 865173-79-1
M. Wt: 484.38
InChI Key: JHZWTYSJHVDORD-UZYVYHOESA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 6 and a 2-ethoxyethyl chain at position 2. The benzamide moiety carries a bromine atom in the meta position, and the (Z)-configuration denotes the spatial arrangement around the C=N bond in the thiazole ring.

Properties

IUPAC Name

3-bromo-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4S2/c1-2-26-9-8-22-15-7-6-14(28(20,24)25)11-16(15)27-18(22)21-17(23)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZWTYSJHVDORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₈BrN₃O₃S
Molecular Weight432.32 g/mol
CAS Number62595-74-8

The structure includes a bromine atom, a sulfonamide group, and a thiazole moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases, which play a crucial role in various physiological processes. Additionally, the thiazole ring can interact with cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that (Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines reveal that this compound exhibits dose-dependent cytotoxic effects. The IC50 values for different cell lines are summarized below:

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action against tumor cells.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of (Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide on various cancer models. The study highlighted:

  • In vivo efficacy : The compound significantly reduced tumor growth in xenograft models.
  • Mechanism insights : Apoptosis was induced through the activation of caspase pathways.

Antimicrobial Efficacy Assessment

A separate investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. This study found:

  • Synergistic effects : When combined with traditional antibiotics, the compound enhanced their efficacy against resistant strains.
  • Potential applications : These findings suggest possible applications in treating infections caused by multidrug-resistant bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Variations and Functional Groups

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents (Benzo[d]thiazole) Benzamide Substituent Molecular Weight Key Functional Groups
Target Compound 6-SO₂NH₂, 3-(2-ethoxyethyl) 3-Bromo Not reported Sulfamoyl, bromo, ethoxyethyl
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide 6-SO₂CH₃ 2-Bromo Not reported Methylsulfonyl, bromo, ethoxyethyl
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide 6-SO₂NH₂, 3-allyl 4-SO₂CH₃ 451.5 g/mol Sulfamoyl, methylsulfonyl, allyl
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 4-F, 3-ethyl, 4-SO₂N(C₆H₁₁) None Not reported Azepane-sulfonyl, fluoro, ethyl

Key Observations:

  • Sulfamoyl vs.
  • Ethoxyethyl vs. Allyl/Et: The 2-ethoxyethyl chain in the target compound may improve solubility in polar solvents compared to the allyl or ethyl groups in analogs .
  • Bromo Substitution: The bromine atom at position 3 on the benzamide (target) versus position 2 () alters steric and electronic effects, influencing reactivity and binding .
  • Fluorine and Azepane Modifications: Fluorine in increases metabolic stability, while the azepane-sulfonyl group introduces lipophilicity, affecting membrane permeability .
2.3. Physicochemical and Spectroscopic Properties
  • NMR Characterization: For analogs, ¹H-NMR peaks for ethoxyethyl (-CH₂CH₂O-, δ ~3.4–4.3 ppm) and sulfamoyl (-SO₂NH₂, δ ~7.5–8.2 ppm) align with the target compound’s expected spectrum .
  • Crystallography: highlights the planar geometry of thiazole and aromatic rings in coumarin-thiazole hybrids, suggesting similar rigidity in the target compound’s benzo[d]thiazole core .
2.4. Reactivity and Functionalization Potential
  • Bromine Reactivity: The bromine atom in the target compound (like ’s imidazo-thiadiazole) can undergo nucleophilic substitution, enabling derivatization (e.g., coupling with amines or thiols) .
  • Sulfamoyl Group: The -SO₂NH₂ moiety is prone to hydrolysis under acidic conditions, unlike the more stable methylsulfonyl group in .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

Answer: The synthesis involves multiple steps with critical challenges:

  • Stereochemical control : Ensuring the (Z)-configuration of the benzamide moiety requires precise reaction conditions (e.g., low-temperature coupling or photoirradiation) .
  • Functional group compatibility : The sulfamoyl and ethoxyethyl groups may react undesirably during bromination. Use protective groups (e.g., tert-butyldimethylsilyl for sulfonamides) and mild brominating agents like N-bromosuccinimide (NBS) under controlled pH .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) is recommended to isolate intermediates .

Q. How can researchers confirm the presence of key functional groups (e.g., sulfamoyl, benzothiazole) in the compound?

Answer: Use a combination of spectroscopic techniques:

  • FT-IR : Sulfamoyl group shows characteristic S=O stretches at 1150–1250 cm⁻¹ and N-H bends at ~1600 cm⁻¹ .
  • ¹H/¹³C NMR : The benzothiazole ring protons resonate at δ 7.5–8.5 ppm, while the ethoxyethyl group shows triplet signals near δ 3.5–4.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 523.9842 for C₁₉H₁₈BrN₃O₃S₂) .

Q. What purification strategies are effective for intermediates in the synthesis of this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures for intermediates with high polarity .
  • Flash chromatography : Optimize solvent systems (e.g., ethyl acetate:hexane = 3:7) for thiazole-containing intermediates .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve structurally similar byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for the Z-configuration?

Answer:

  • NOE experiments : Irradiate the benzamide proton and observe enhancements in spatially proximate protons to confirm spatial arrangement .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of the (Z)-configuration .
  • DFT calculations : Compare experimental chemical shifts with those predicted by Gaussian09 (B3LYP/6-31G* basis set) to validate geometry .

Q. What methodologies optimize reaction conditions for introducing the 3-bromo substituent while preserving the sulfamoyl group?

Answer:

  • Design of Experiments (DoE) : Use a factorial design to evaluate variables (temperature, solvent, catalyst). For example, screen brominating agents (NBS vs. Br₂) in DMF at 40–60°C .
  • In situ monitoring : Employ flow chemistry with inline UV-Vis spectroscopy to track bromination efficiency and minimize side reactions .

Q. How can metabolic stability of the compound be assessed in preclinical studies?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to evaluate isoform-specific interactions .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthetic analogs .
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites for bromine substitution .

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